

# PIM447 Demonstrates Potent Anti-Myeloma Efficacy in Preclinical Models, Synergizing with Standard Therapies

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## Compound of Interest

Compound Name: (1S,3R,5R)-PIM447  
dihydrochloride

Cat. No.: B15612637

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Shanghai, China – December 9, 2025 – New preclinical research findings highlight the significant therapeutic potential of PIM447, a pan-PIM kinase inhibitor, in the treatment of relapsed/refractory multiple myeloma. The studies demonstrate that PIM447 is cytotoxic to myeloma cells, induces cell cycle arrest and apoptosis, and acts synergistically with current standard-of-care treatments, offering a promising new avenue for patients with limited therapeutic options.

Multiple myeloma, a malignancy of plasma cells, remains a largely incurable disease, with most patients eventually relapsing and developing resistance to existing therapies. The PIM kinase family of serine/threonine kinases has emerged as a key therapeutic target in oncology, with PIM2 being highly overexpressed in multiple myeloma cells. PIM447 is a potent and selective pan-PIM kinase inhibitor that has shown promising preclinical activity.

## In Vitro Efficacy of PIM447

PIM447 has demonstrated significant cytotoxic effects across a range of multiple myeloma cell lines. As detailed in the table below, the half-maximal inhibitory concentration (IC<sub>50</sub>) values at 48 hours of treatment show sensitivity in cell lines such as MM1S, MM1R, and RPMI-8226, while others like OPM-2 and RPMI-LR5 were less sensitive.

| Cell Line | IC50 (µM) at 48 hours | Sensitivity    |
|-----------|-----------------------|----------------|
| MM1S      | 0.2 - 3.3             | Sensitive      |
| MM1R      | 0.2 - 3.3             | Sensitive      |
| RPMI-8226 | 0.2 - 3.3             | Sensitive      |
| MM144     | 0.2 - 3.3             | Sensitive      |
| U266      | 0.2 - 3.3             | Sensitive      |
| NCI-H929  | 0.2 - 3.3             | Sensitive      |
| OPM-2     | >7                    | Less Sensitive |
| RPMI-LR5  | >7                    | Less Sensitive |
| U266-Dox4 | >7                    | Less Sensitive |
| U266-LR7  | >7                    | Less Sensitive |

Table 1: In Vitro Cytotoxicity of  
PIM447 in Multiple Myeloma  
Cell Lines

## Synergistic Effects with Standard-of-Care Agents

A key finding from the preclinical studies is the strong synergistic effect of PIM447 when combined with established anti-myeloma drugs. Combination index (CI) values, a measure of drug interaction, revealed significant synergy with bortezomib, lenalidomide, and pomalidomide, all in combination with dexamethasone. A CI value of less than 1 indicates a synergistic effect.

| Combination                           | Cell Line | Combination Index (CI) |
|---------------------------------------|-----------|------------------------|
| PIM447 + Bortezomib + Dexamethasone   | MM1S      | 0.002                  |
| PIM447 + Lenalidomide + Dexamethasone | MM1S      | 0.065                  |
| PIM447 + Pomalidomide + Dexamethasone | MM1S      | 0.077                  |
| PIM447 + Pomalidomide + Dexamethasone | NCI-H929  | 0.097–0.148            |
| PIM447 + Pomalidomide + Dexamethasone | OPM-2     | 0.004–0.261            |
| PIM447 + Pomalidomide + Dexamethasone | JJN3      | 0.234-0.579            |

Table 2: Synergistic Activity of PIM447 with Standard Therapies

## Mechanism of Action: Targeting Key Survival Pathways

PIM447 exerts its anti-myeloma effects through the disruption of critical cellular processes. The inhibitor induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. Mechanistic studies revealed that PIM447 treatment leads to a decrease in the levels of phospho-Bad (Ser112) and c-Myc, and inhibits the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition by PIM447 contributes to the observed cytotoxicity.

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